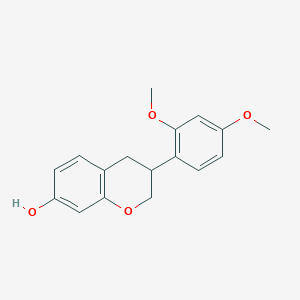
4-(Dimethoxymethyl)pyrimidine
Overview
Description
4-(Dimethoxymethyl)pyrimidine is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 g/mol . The IUPAC name for this compound is 4-(dimethoxymethyl)pyrimidine .
Molecular Structure Analysis
The InChI code for 4-(Dimethoxymethyl)pyrimidine is 1S/C7H10N2O2/c1-10-7(11-2)6-3-4-8-5-9-6/h3-5,7H,1-2H3 . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis
4-(Dimethoxymethyl)pyrimidine has a molecular weight of 154.17 g/mol . It has a topological polar surface area of 44.2 Ų and a complexity of 107 . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-(Dimethoxymethyl)pyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines are known to display antioxidant effects . As antioxidants, they can help protect cells from damage caused by harmful molecules known as free radicals.
Antimicrobial Applications
Pyrimidines have been used in the development of antimicrobial drugs . They can inhibit the growth of or destroy microorganisms, thus helping to prevent or treat infections.
Antiviral Applications
Pyrimidines have also found use in the creation of antiviral drugs . These drugs can inhibit the development of viruses, offering potential treatments for viral infections.
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs . They can inhibit the growth of cancer cells, offering potential treatments for various types of cancer.
Neurological Disorder Treatment
Pyrimidines have potential medicinal properties important to central nervous system (CNS)-active agents . They could be used in the treatment of various neurological disorders.
Diabetes Mellitus Treatment
Pyrimidines have been used in the treatment of diabetes mellitus . They can help regulate blood sugar levels, offering potential treatments for this chronic disease.
Mechanism of Action
Target of Action
4-(Dimethoxymethyl)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain inflammatory mediators
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . The metabolism of pyrimidines involves enzymes that are responsible for their synthesis, degradation, salvage, interconversion, and transport . The specific biochemical pathways affected by 4-(Dimethoxymethyl)pyrimidine are yet to be determined.
Result of Action
Given its classification as a pyrimidine derivative, it may share some of the known effects of this class of compounds, such as anti-inflammatory activities .
properties
IUPAC Name |
4-(dimethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-7(11-2)6-3-4-8-5-9-6/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBWJPFALVAAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498345 | |
| Record name | 4-(Dimethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)pyrimidine | |
CAS RN |
25746-87-6 | |
| Record name | 4-(Dimethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

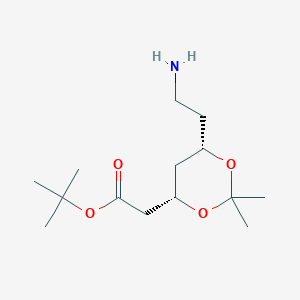
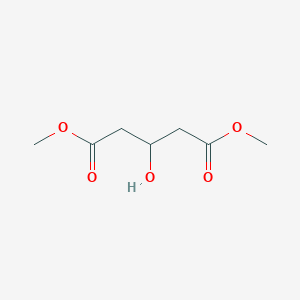
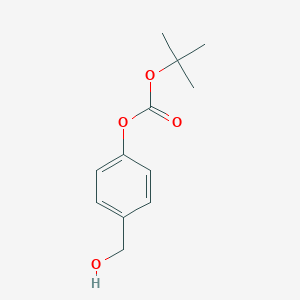

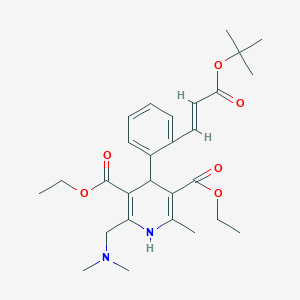

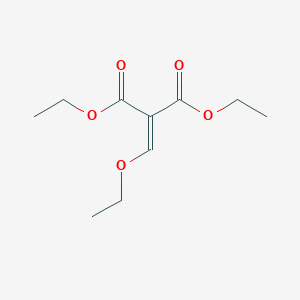
![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)
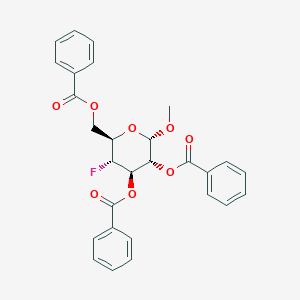
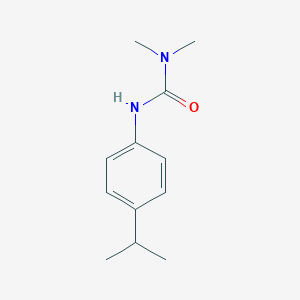

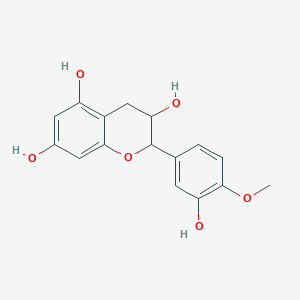
![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)
